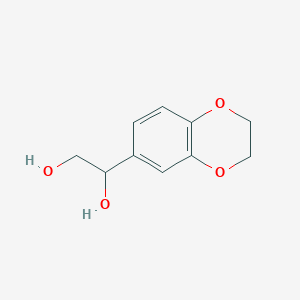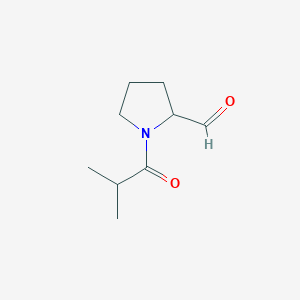![molecular formula C13H15N3O2 B13172542 N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 4-methoxyphenethylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imidazole ring can produce a partially or fully reduced imidazole compound.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- 4-Methoxyphenethyl isocyanate
- 1-Trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of an imidazole ring and a methoxyphenyl group This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-12-4-2-11(3-5-12)6-7-15-13(17)16-9-8-14-10-16/h2-5,8-10H,6-7H2,1H3,(H,15,17) |
Clave InChI |
FYNUGVRGMLMBHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
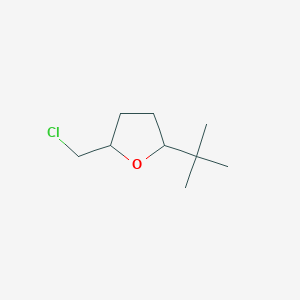
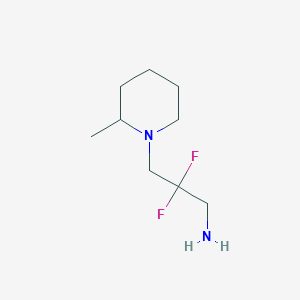
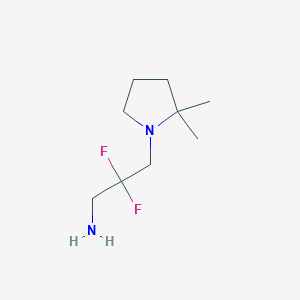


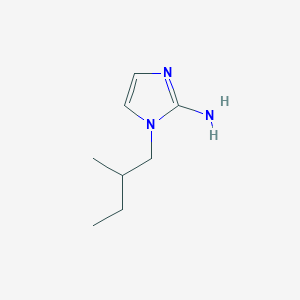
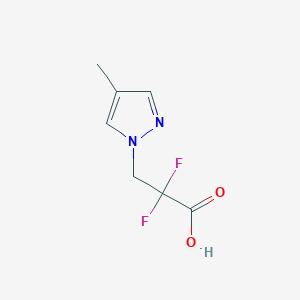
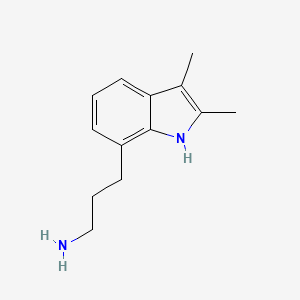

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
